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Compound of Interest

Compound Name: Propiophenone

Cat. No.: B1677668 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and analysis of aromatic ketones, unambiguous structural confirmation is

paramount. This guide provides a comprehensive comparison of the spectroscopic data for

propiophenone against its constitutional isomer, 2-phenylpropanal, to aid researchers in its

definitive identification. Detailed experimental protocols and comparative data from Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS) are presented to highlight the key distinguishing features of each molecule.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for propiophenone and its

constitutional isomer, 2-phenylpropanal. These values are critical for distinguishing between the

two compounds.

Table 1: ¹H NMR Spectral Data (CDCl₃, δ in ppm)

Compound -CH₃ -CH₂- / -CH-
Aromatic
Protons (m)

-CHO

Propiophenone 1.22 (t, 3H) 2.98 (q, 2H)
7.45-7.95 (m,

5H)
-

2-

Phenylpropanal
~1.4 (d, 3H) ~3.6 (q, 1H) ~7.2-7.4 (m, 5H) ~9.7 (d, 1H)
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Table 2: ¹³C NMR Spectral Data (CDCl₃, δ in ppm)

Compound C=O -CH₂- / -CH- -CH₃
Aromatic
Carbons

Propiophenone 200.8 31.8 8.5
128.1, 128.7,

133.1, 137.0

2-

Phenylpropanal
~200-202 ~52 ~15 ~127-140

Table 3: Infrared (IR) Spectral Data (cm⁻¹)

Compound C=O Stretch
C-H Stretch
(Aromatic)

C-H Stretch
(Aliphatic)

Propiophenone ~1685 ~3060 ~2980

2-Phenylpropanal ~1725 ~3060 ~2970, ~2870, ~2720

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound Molecular Ion (M⁺) Key Fragment Ions

Propiophenone 134
105 (C₆H₅CO⁺), 77 (C₆H₅⁺),

51

2-Phenylpropanal 134
105 (M-CHO)⁺, 91 (C₇H₇⁺), 77

(C₆H₅⁺)

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of
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tetramethylsilane (TMS) as an internal standard (δ 0.00).

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a

frequency of 300 MHz or higher. Typical parameters include a 30° pulse width, a relaxation

delay of 1-2 seconds, and the accumulation of 16-64 scans.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically

operating at 75 MHz or higher. A proton-decoupled sequence is used to simplify the

spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like propiophenone, a thin film can be prepared by

placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide

(KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of

the sample with KBr powder and pressing it into a transparent disk.

Data Acquisition: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR)

spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,

methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation

using Gas Chromatography (GC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment

ions.

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of

approximately 40-200.

Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical distinctions in the

fragmentation patterns.
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Spectroscopic analysis workflow.
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Key mass spectrometry fragmentation.

Conclusion
The spectroscopic data presented provides a clear and reliable method for the structural

confirmation of propiophenone. The key distinguishing features are the quartet and triplet

signals in the ¹H NMR spectrum of propiophenone, in contrast to the doublet for the aldehyde

proton in 2-phenylpropanal. Furthermore, the characteristic C=O stretching frequency in the IR

spectrum and the distinct fragmentation patterns in the mass spectrum, particularly the

presence of the benzoyl cation (m/z 105) for propiophenone versus the loss of a formyl radical

for 2-phenylpropanal, allow for unambiguous identification. By following the detailed

experimental protocols and comparing the acquired data with the reference tables, researchers

can confidently verify the structure of their synthesized compounds.

To cite this document: BenchChem. [A Spectroscopic Guide to the Structural Confirmation of
Propiophenone]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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